molecular formula C26H71N13P4 B132370 N-[bis(dimethylamino)-[2,4,4-trimethylpentan-2-ylimino-bis[[tris(dimethylamino)-lambda5-phosphanylidene]amino]-lambda5-phosphanyl]imino-lambda5-phosphanyl]-N-methylmethanamine CAS No. 153136-05-1

N-[bis(dimethylamino)-[2,4,4-trimethylpentan-2-ylimino-bis[[tris(dimethylamino)-lambda5-phosphanylidene]amino]-lambda5-phosphanyl]imino-lambda5-phosphanyl]-N-methylmethanamine

Cat. No.: B132370
CAS No.: 153136-05-1
M. Wt: 689.8 g/mol
InChI Key: HGZNCRLCTDLORC-UHFFFAOYSA-N
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Description

N-[bis(dimethylamino)-[2,4,4-trimethylpentan-2-ylimino-bis[[tris(dimethylamino)-lambda5-phosphanylidene]amino]-lambda5-phosphanyl]imino-lambda5-phosphanyl]-N-methylmethanamine is a highly potent, neutral nitrogen base known for its extreme basicity. It is a member of the phosphazene family, which are renowned for their strong, non-ionic, and non-charged nitrogen bases. The compound is characterized by its molecular formula C26H71N13P4 and a molecular weight of 689.82 g/mol . It is widely used in various research applications due to its unique properties.

Preparation Methods

The synthesis of phosphazene base P4-t-Oct involves a series of steps starting from phosphorus pentachloride. The process can be divided into two main branches:

    Branch A: This involves the formation of aminotris via the non-isolated chlorine (dimethylamino)phosphonium chloride, followed by the formation of iminotris (dimethylamino) phosphorane.

    Branch B: This involves the reaction of phosphorus pentachloride with tert-butylammonium chloride to form tert-butylphosphorimide trichloride.

The industrial production of phosphazene base P4-t-Oct typically involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s quality and yield.

Chemical Reactions Analysis

Phosphazene base P4-t-Oct undergoes various types of chemical reactions, including:

Common reagents used in these reactions include organic solvents like hexane, toluene, and tetrahydrofuran. The major products formed depend on the specific reaction conditions and substrates used.

Scientific Research Applications

Phosphazene base P4-t-Oct has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of phosphazene base P4-t-Oct involves its ability to act as a strong base. It can abstract protons from various substrates, leading to the formation of reactive intermediates such as enolates. These intermediates can then participate in further chemical reactions. The compound’s extreme basicity is attributed to the presence of multiple nitrogen atoms bonded to phosphorus, which stabilizes the negative charge formed during deprotonation .

Comparison with Similar Compounds

Phosphazene base P4-t-Oct is part of a family of phosphazene bases, which include:

Phosphazene base P4-t-Oct is unique due to its combination of extreme basicity and steric hindrance, making it suitable for specific applications where other bases might not be effective.

Properties

IUPAC Name

N-[bis(dimethylamino)-[2,4,4-trimethylpentan-2-ylimino-bis[[tris(dimethylamino)-λ5-phosphanylidene]amino]-λ5-phosphanyl]imino-λ5-phosphanyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H71N13P4/c1-25(2,3)24-26(4,5)27-40(28-41(31(6)7,32(8)9)33(10)11,29-42(34(12)13,35(14)15)36(16)17)30-43(37(18)19,38(20)21)39(22)23/h24H2,1-23H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZNCRLCTDLORC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)N=P(N=P(N(C)C)(N(C)C)N(C)C)(N=P(N(C)C)(N(C)C)N(C)C)N=P(N(C)C)(N(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H71N13P4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10393874
Record name Phosphazene base P4-t-Oct solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

689.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153136-05-1
Record name Phosphazene base P4-t-Oct solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phosphazene base P(4)-tert-Octyl
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